Cannabinol acetate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire |

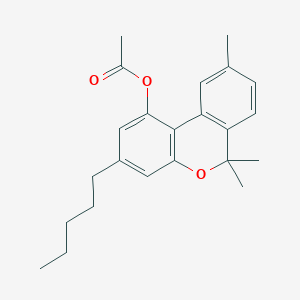

C23H28O3 |

|---|---|

Poids moléculaire |

352.5 g/mol |

Nom IUPAC |

(6,6,9-trimethyl-3-pentylbenzo[c]chromen-1-yl) acetate |

InChI |

InChI=1S/C23H28O3/c1-6-7-8-9-17-13-20(25-16(3)24)22-18-12-15(2)10-11-19(18)23(4,5)26-21(22)14-17/h10-14H,6-9H2,1-5H3 |

Clé InChI |

LCXOAMRAVSWHBP-UHFFFAOYSA-N |

SMILES canonique |

CCCCCC1=CC2=C(C(=C1)OC(=O)C)C3=C(C=CC(=C3)C)C(O2)(C)C |

Origine du produit |

United States |

Foundational & Exploratory

Physicochemical Properties of Cannabinol Acetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cannabinol (B1662348) acetate (B1210297) (CBNA) is a synthetic derivative of cannabinol (CBN), a phytocannabinoid found in the cannabis plant. As an acetate ester, CBNA is considered a prodrug, which is likely metabolized in the body to its active form, CBN. This technical guide provides a comprehensive overview of the known physicochemical properties of Cannabinol acetate, alongside detailed experimental protocols for their determination. Due to the limited direct research on CBNA's biological activity, this guide also details the known signaling pathways of its active metabolite, CBN, which is crucial for understanding its potential pharmacological effects.

Core Physicochemical Properties

This compound is characterized as a crystalline solid.[1][2] While a specific experimental melting point has not been identified in the reviewed literature, its parent compound, cannabinol (CBN), has a melting point of 77°C (171°F).[3] Similarly, an experimental boiling point for CBNA is not available; CBN has a boiling point of 185°C at 0.05 mmHg.[3] The lack of a reported experimental melting point for CBNA underscores the need for empirical determination for this specific compound.

Quantitative Physicochemical Data

The following table summarizes the available quantitative physicochemical data for this compound.

| Property | Value | Source(s) |

| Molecular Formula | C23H28O3 | [1] |

| Molecular Weight | 352.5 g/mol | [1] |

| CAS Number | 51895-51-3 | [1] |

| Physical Form | Crystalline Solid | [1][2] |

| Solubility | DMF: 15 mg/mLDMSO: 2 mg/mLEthanol: 5 mg/mLPBS (pH 7.2): Insoluble | [1] |

| Predicted pKa | 10.613 | |

| UV max (in Ethanol) | 267 nm | [1] |

Biological Activity and Metabolism

Cannabinoid acetates, such as THC-O-acetate, are understood to be prodrugs that undergo metabolism to their corresponding active cannabinoid forms.[4] Following this precedent, this compound is anticipated to be rapidly metabolized in the body into Cannabinol (CBN). Therefore, the primary biological activity of CBNA is expected to be that of CBN.

Metabolic Pathway of this compound

The primary metabolic conversion of this compound is the hydrolysis of the acetate ester to yield Cannabinol.

Signaling Pathways of Cannabinol (CBN)

Cannabinol is a partial agonist at both the cannabinoid type 1 (CB1) and type 2 (CB2) receptors, with a lower affinity for CB1 receptors compared to THC.[5] The activation of these G protein-coupled receptors initiates a cascade of intracellular signaling events.

The primary signaling pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. This, in turn, affects the activity of protein kinase A (PKA) and downstream cellular processes.

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties of this compound are provided below.

Determination of Melting Point (Capillary Method)

This protocol describes the determination of the melting point of a crystalline solid using a capillary melting point apparatus.

Apparatus and Materials:

-

Melting point apparatus

-

Capillary tubes (sealed at one end)

-

This compound (crystalline solid)

-

Mortar and pestle

-

Spatula

Procedure:

-

Sample Preparation:

-

Place a small amount of this compound into a clean, dry mortar.

-

Gently grind the crystals into a fine powder using the pestle.

-

-

Capillary Tube Loading:

-

Press the open end of a capillary tube into the powdered sample, forcing a small amount of the powder into the tube.

-

Invert the tube and tap the sealed end gently on a hard surface to pack the powder into the bottom. The packed sample should be 2-3 mm in height.

-

-

Melting Point Determination:

-

Insert the loaded capillary tube into the heating block of the melting point apparatus.

-

Set the apparatus to heat at a rapid rate to a temperature approximately 15-20°C below the expected melting point of the parent compound, CBN (approx. 77°C).

-

Once this temperature is reached, reduce the heating rate to 1-2°C per minute to ensure accurate measurement.

-

Observe the sample through the magnifying lens.

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

-

Record the temperature at which the last crystal melts (the end of the melting range).

-

-

Data Recording:

-

Report the melting point as a range from the temperature of initial melting to the temperature of complete liquefaction.

-

Determination of Solubility (Shake-Flask Method)

This protocol outlines a standard procedure for determining the solubility of a compound in various solvents.

Apparatus and Materials:

-

Analytical balance

-

Vials with screw caps

-

Orbital shaker or vortex mixer

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system

-

Volumetric flasks and pipettes

-

This compound

-

Solvents (e.g., DMF, DMSO, Ethanol, PBS pH 7.2)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials.

-

Add a known volume of each solvent to the respective vials.

-

Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Separation of Undissolved Solid:

-

After the equilibration period, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Centrifuge the vials to further separate the undissolved solid.

-

-

Sample Collection and Filtration:

-

Carefully withdraw an aliquot of the supernatant using a pipette.

-

Filter the aliquot through a syringe filter into a clean vial to remove any remaining solid particles.

-

-

Quantification by HPLC:

-

Prepare a series of standard solutions of this compound of known concentrations in the respective solvent.

-

Analyze the standard solutions using HPLC to generate a calibration curve.

-

Dilute the filtered saturated solution with the appropriate solvent to a concentration within the range of the calibration curve.

-

Analyze the diluted sample by HPLC.

-

-

Calculation and Reporting:

-

Using the calibration curve, determine the concentration of this compound in the diluted sample.

-

Calculate the concentration in the original saturated solution, taking into account the dilution factor.

-

Report the solubility in mg/mL or mol/L at the specified temperature.

-

Conclusion

This technical guide provides a summary of the currently available physicochemical data for this compound. While key properties such as its molecular formula, weight, and solubility in common organic solvents are known, a definitive experimental melting point is yet to be reported in the scientific literature. The biological activity of this compound is presumed to be mediated through its in vivo conversion to Cannabinol. The provided experimental protocols offer standardized methods for the empirical determination of its fundamental physicochemical properties, which is essential for its further development and application in research and pharmaceutical contexts.

References

- 1. caymanchem.com [caymanchem.com]

- 2. cdn.caymanchem.com [cdn.caymanchem.com]

- 3. inmedpharma.com [inmedpharma.com]

- 4. "Cannabinoid Acetate Analogs (Δ9-THC-O-A, Δ8-THC-O-A, and CBD-di-O-A) B" by Natalie Ortiz [scholarscompass.vcu.edu]

- 5. Cannabinol: History, Syntheses, and Biological Profile of the Greatest “Minor” Cannabinoid - PMC [pmc.ncbi.nlm.nih.gov]

The Synthesis of Cannabinol Acetate: A Technical Guide for Researchers

An In-depth Exploration of the Discovery, History, and Synthetic Methodologies of Cannabinol (B1662348) Acetate (B1210297)

This technical guide provides a comprehensive overview of the discovery, history, and synthesis of Cannabinol Acetate (CBNA), a semi-synthetic derivative of the phytocannabinoid Cannabinol (CBN). This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and workflow visualizations to support further investigation and application of this compound.

Introduction: From "Red Oil" to a Crystalline Acetate

The history of this compound is intrinsically linked to the early efforts to isolate and characterize the components of Cannabis sativa. In the late 19th and early 20th centuries, chemists worked with a crude, viscous extract of cannabis known as "red oil."[1] This oil was a complex mixture of cannabinoids, and obtaining pure compounds proved to be a significant challenge.

A breakthrough in the purification of Cannabinol (CBN) came with the process of acetylation. Early researchers, including the notable organic chemist Roger Adams, discovered that by treating the "red oil" with acetic anhydride (B1165640), they could convert the phenolic hydroxyl group of CBN into an acetate ester.[1][2] This derivatization resulted in the formation of crystalline this compound, which was much easier to isolate and purify from the complex mixture.[1][2] Hydrolysis of the purified acetate then yielded pure Cannabinol, allowing for its definitive structural elucidation in 1940 by Adams.[1] Thus, the synthesis of this compound was initially developed not as an end in itself, but as a crucial step in the purification and structural analysis of its parent compound, CBN.

Synthesis of Cannabinol (CBN): The Precursor to CBNA

The synthesis of this compound begins with its precursor, Cannabinol. CBN is a naturally occurring cannabinoid in the cannabis plant, but it is typically found in low concentrations. It is primarily a degradation product of Tetrahydrocannabinol (THC).[2] For research and production purposes, CBN is often synthesized from more abundant cannabinoids like THC or Cannabidiol (B1668261) (CBD).

Synthesis of Cannabinol from Tetrahydrocannabinol (THC)

The conversion of THC to CBN involves an aromatization of the cyclohexene (B86901) ring. Several methods have been developed to achieve this transformation.

-

Dehydrogenation with Sulfur: This is a classical method where THC is heated with sulfur at high temperatures (around 250 °C).[2]

-

Oxidation with N-Bromosuccinimide (NBS): A milder approach involves the use of NBS in the presence of a radical initiator and UV light.[2]

-

Iodine-Mediated Aromatization: More recent methods utilize iodine to promote the aromatization of THC to CBN through a series of iodination and dehydroiodination steps, with reported yields of 50-70%.[2]

Synthesis of Cannabinol from Cannabidiol (CBD)

A common and cost-effective route to CBN involves a two-step process starting from CBD.

-

Acid-Catalyzed Cyclization of CBD to THC: CBD can be cyclized to a mixture of THC isomers, primarily Δ⁸-THC and Δ⁹-THC, using an acid catalyst.[3][4]

-

Aromatization of THC to CBN: The resulting THC mixture is then aromatized to CBN using one of the methods described above. A one-pot synthesis from CBD to CBN using iodine has been reported, providing a streamlined process.[3]

A detailed experimental protocol for the synthesis of CBN from CBD is provided below.

Table 1: Summary of Quantitative Data for Cannabinol Synthesis from CBD

| Parameter | Value | Reference |

| Starting Material | Cannabidiol (CBD) | [3] |

| Reagents | Iodine, Toluene (B28343) | [3] |

| Reaction Time | 45 minutes | [3] |

| Reaction Temperature | Reflux (approx. 110 °C) | [3] |

| Reported Yield | 50-70% (from THC) | [2] |

| Purity of Starting CBD | >99% | [3] |

Experimental Protocol: Synthesis of Cannabinol from Cannabidiol

Materials:

-

Cannabidiol (CBD), high purity (>99%)

-

Iodine (I₂)

-

Toluene

-

Round-bottom flask with reflux condenser

-

Stirring apparatus

-

Heating mantle

-

Rotary evaporator

-

Purification apparatus (e.g., column chromatography)

Procedure:

-

Dissolve 16 g of high-purity CBD in 400 mL of toluene in a round-bottom flask.[3]

-

Add 25.9 g of iodine to the solution.[3]

-

Heat the mixture to reflux (approximately 110 °C) with constant stirring for 45 minutes.[3]

-

Allow the reaction mixture to cool to room temperature.[3]

-

Filter the mixture and remove the toluene by rotary evaporation at approximately 45 °C.[3]

-

The crude CBN product is then purified using appropriate techniques, such as column chromatography, to remove any unreacted starting material, intermediates, and residual iodine.[3]

Logical Relationship: Synthesis of CBN from CBD

Caption: One-pot synthesis of Cannabinol (CBN) from Cannabidiol (CBD) via iodine-mediated cyclization and aromatization.

Synthesis of this compound (CBNA)

The synthesis of this compound is a straightforward esterification of the phenolic hydroxyl group of CBN. This is typically achieved through acetylation with acetic anhydride. While specific literature detailing the synthesis of CBNA is sparse, the general methods for acetylating other cannabinoids, such as THC, are directly applicable.

Table 2: Summary of Quantitative Data for Cannabinoid Acetylation (General Procedure)

| Parameter | Value | Reference |

| Starting Material | Cannabinoid (e.g., CBN) | [5][6] |

| Acetylating Agent | Acetic Anhydride | [5][6] |

| Catalyst (optional) | Sulfuric Acid | [6] |

| Reaction Conditions | Reflux | [5] |

| Purity of Product | High purity achievable with purification | [5][6] |

Experimental Protocol: Acetylation of Cannabinol to this compound

Materials:

-

Cannabinol (CBN)

-

Acetic Anhydride ((CH₃CO)₂O)

-

Pyridine (B92270) (optional, as a catalyst and acid scavenger)

-

Round-bottom flask

-

Stirring apparatus

-

Heating mantle (if required)

-

Separatory funnel

-

Drying agent (e.g., anhydrous sodium sulfate)

-

Rotary evaporator

-

Purification apparatus (e.g., column chromatography or recrystallization)

Procedure:

-

Dissolve a known quantity of CBN in a suitable solvent, such as pyridine or an inert solvent like toluene.

-

Add a molar excess of acetic anhydride to the solution. The reaction can often proceed at room temperature, but gentle heating may be applied to increase the reaction rate.

-

Stir the reaction mixture for several hours until the reaction is complete (completion can be monitored by thin-layer chromatography).

-

After the reaction is complete, carefully add water to quench the excess acetic anhydride.

-

Extract the this compound into a non-polar organic solvent such as diethyl ether or hexane.

-

Wash the organic layer sequentially with a dilute acid solution (e.g., 5% HCl) to remove pyridine, followed by a saturated sodium bicarbonate solution to neutralize any remaining acetic acid, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

The crude this compound can be further purified by column chromatography or recrystallization to yield a pure, crystalline product.

Experimental Workflow: Synthesis and Purification of this compound

Caption: General workflow for the synthesis and purification of this compound (CBNA) from Cannabinol (CBN).

Characterization of this compound

The purified this compound can be characterized using various analytical techniques to confirm its structure and purity.

Table 3: Analytical Data for Cannabinol and its Acetate Derivative

| Analysis | Cannabinol (CBN) | This compound (CBNA) | Reference |

| ¹H NMR | Characteristic aromatic and methyl proton signals.[7][8] | Appearance of an acetyl methyl singlet around 2.0-2.5 ppm. Shift in aromatic proton signals. | [7][8] (CBN), General NMR principles |

| ¹³C NMR | Distinct aromatic and aliphatic carbon signals.[7][8] | Appearance of a carbonyl carbon signal around 170 ppm and an acetyl methyl carbon signal around 21 ppm. | [7][8] (CBN),[9] (CBNA) |

| Mass Spec (EI) | Molecular ion (M⁺) at m/z 310.[10] | Molecular ion (M⁺) at m/z 352. | [10] (CBN),[11] (CBNA) |

Signaling Pathways and Biological Activity

Currently, there is limited specific research on the signaling pathways and biological activity of this compound. As a prodrug, it is likely that CBNA is metabolized in the body to CBN, which would then exert its effects.[12] CBN is known to be a weak partial agonist of the CB1 receptor and has a higher affinity for the CB2 receptor.[2] Further research is needed to elucidate the unique pharmacological profile of CBNA.

Logical Relationship: Proposed Metabolic Pathway of CBNA

Caption: Proposed metabolic activation of this compound (CBNA) to Cannabinol (CBN) and subsequent interaction with cannabinoid receptors.

Conclusion

The synthesis of this compound, originally a tool for the purification of Cannabinol, is a straightforward chemical transformation. This technical guide provides a comprehensive overview of the historical context and the synthetic methodologies for both CBN and its acetate derivative. The detailed protocols and workflow diagrams serve as a valuable resource for researchers in the field of cannabinoid chemistry and drug development. Further investigation into the specific biological activities and potential therapeutic applications of this compound is warranted.

References

- 1. future4200.com [future4200.com]

- 2. Cannabinol: History, Syntheses, and Biological Profile of the Greatest “Minor” Cannabinoid - PMC [pmc.ncbi.nlm.nih.gov]

- 3. US20220002261A1 - Synthesis and purification of cannabinol from cannabidiol - Google Patents [patents.google.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. EP3738957A1 - Method for acetylation of cannabinoids - Google Patents [patents.google.com]

- 6. US10954209B1 - Acetylation of cannabinoids using sulfuric acid catalyst - Google Patents [patents.google.com]

- 7. NMR assignments of the major cannabinoids and cannabiflavonoids isolated from flowers of Cannabis sativa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. spectrabase.com [spectrabase.com]

- 10. Cannabinol [webbook.nist.gov]

- 11. caymanchem.com [caymanchem.com]

- 12. "Cannabinoid Acetate Analogs (Δ9-THC-O-A, Δ8-THC-O-A, and CBD-di-O-A) B" by Natalie Ortiz [scholarscompass.vcu.edu]

Preliminary In-Vitro Effects of Cannabinol Acetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific research on Cannabinol (B1662348) acetate (B1210297) (CBNO) is currently in its nascent stages. As such, there is a significant lack of direct in-vitro studies, quantitative data, and established experimental protocols specifically for this compound. This guide provides a comprehensive overview of the known in-vitro effects of its parent compound, Cannabinol (CBN), to infer the potential biological activities of CBNO. The information regarding CBNO's enhanced potency is largely anecdotal and awaits empirical validation.

Introduction to Cannabinol Acetate (CBNO)

This compound (CBNO) is a semi-synthetic derivative of cannabinol (CBN). The process of acetylation, the addition of an acetyl group to the CBN molecule, is believed to enhance its bioavailability and potency, although peer-reviewed evidence is scarce. Acetylated cannabinoids, such as THC-O-acetate, are often considered pro-drugs, which are metabolized into their primary active forms (e.g., THC) in the body. It is hypothesized that CBNO acts similarly, converting to CBN upon metabolic processing. Given the limited direct research on CBNO, this document will focus on the established in-vitro effects of CBN as a foundational proxy.

In-Vitro Effects of Cannabinol (CBN)

This section details the reported in-vitro effects of CBN across several key therapeutic areas. The data presented is for CBN and should be considered as a basis for formulating hypotheses for future CBNO research.

Anti-Cancer Effects

CBN has demonstrated anti-proliferative and pro-apoptotic effects in various cancer cell lines.

Table 1: Summary of In-Vitro Anti-Cancer Effects of Cannabinol (CBN)

| Cell Line(s) | Cancer Type | Concentration Range | Observed Effects | Key Signaling Molecules |

| A172, HB8065, HCC1806 | Glioblastoma, Hepatocellular Carcinoma, Breast Cancer | Dose- and time-dependent | Inhibition of proliferation, induction of apoptosis and cell cycle arrest.[1] | Downregulation of p-ERK1/2 (HCC1806), p-AKT (A172, HB8065), p21, p27, cyclin E1, CDK1, CDK2.[1] |

| IMR-5, SK-N-AS | Neuroblastoma | 15 µM - 25 µM | Inhibition of cell proliferation, angiogenesis, and invasion; induction of cell cycle arrest.[2] | Inhibition of AKT pathway, downregulation of miR-34a targets (CDK2, E2F1).[2] |

| THP-1 | Acute Myeloid Leukemia | > 40 µM (MTT assay), > 5 µM (flow cytometry) | Inhibition of cell growth, induction of apoptosis and cell cycle arrest in a dose- and time-dependent manner.[3] | Potential activation of p53-associated signaling pathways at doses > 50 µM.[3] |

Neuroprotective Effects

Recent studies have highlighted the neuroprotective potential of CBN, independent of cannabinoid receptor activation.

Table 2: Summary of In-Vitro Neuroprotective Effects of Cannabinol (CBN)

| Cell Model | Condition | Observed Effects | Mechanism of Action |

| Nerve cells | Oxidative stress, Oxytosis/Ferroptosis | Protection from oxidative damage and cell death.[4] | Preservation of mitochondrial function.[4] |

| Differentiated neuroblastoma × spinal cord (NSC-34) cells | Baseline | Modulation of genes involved in cellular response to stress and axon guidance.[5] | Transcriptomic changes related to neuroplasticity.[5] |

Anti-Inflammatory Effects

CBN has been shown to modulate inflammatory pathways in-vitro.

Table 3: Summary of In-Vitro Anti-Inflammatory Effects of Cannabinol (CBN)

| Cell Line | Inflammatory Stimulus | Concentration Range | Observed Effects | Key Signaling Molecules |

| THP-1 macrophages | LPS + ATP | Not specified | Inhibition of NLRP3 inflammasome assembly.[6][7] | Reduction of PANX1 cleavage, inhibition of P-NF-κB.[6][7] |

Experimental Protocols (Conceptual for CBNO based on CBN studies)

The following are conceptual protocols for key in-vitro assays that could be adapted for the study of CBNO, based on methodologies used for CBN and other cannabinoids.

Cell Viability and Cytotoxicity (MTT Assay)

This protocol outlines a general procedure to assess the effect of CBNO on cancer cell viability.

-

Cell Lines: A172 (Glioblastoma), HB8065 (Hepatocellular Carcinoma), HCC1806 (Breast Cancer), IMR-5, SK-N-AS (Neuroblastoma).

-

Reagents: CBNO stock solution (in DMSO), complete cell culture medium, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS), DMSO.

-

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat cells with various concentrations of CBNO (e.g., 1-100 µM) and a vehicle control (DMSO) for 24, 48, or 72 hours.

-

Add MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Remove the medium and dissolve the formazan (B1609692) crystals in DMSO.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

-

Protein Expression Analysis (Western Blot)

This protocol details a general method for analyzing changes in protein expression in response to CBNO treatment.

-

Cell Lines: As per the experimental question.

-

Reagents: CBNO, cell lysis buffer, protein assay kit, SDS-PAGE gels, transfer buffer, PVDF membranes, blocking buffer (e.g., 5% non-fat milk in TBST), primary antibodies (e.g., anti-p-AKT, anti-p-ERK, anti-CDK2), HRP-conjugated secondary antibodies, chemiluminescent substrate.

-

Procedure:

-

Treat cells with CBNO at desired concentrations and time points.

-

Lyse the cells and quantify the protein concentration.

-

Separate equal amounts of protein on an SDS-PAGE gel.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Visualize the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify band intensities and normalize to a loading control (e.g., β-actin).

-

Anti-Inflammatory Assay (Nitric Oxide Measurement)

This protocol provides a general framework for assessing the anti-inflammatory effects of CBNO in macrophages.

-

Cell Line: RAW 264.7 macrophages.

-

Reagents: CBNO, Lipopolysaccharide (LPS), Griess reagent.

-

Procedure:

-

Seed RAW 264.7 cells in a 24-well plate and incubate for 24 hours.

-

Pre-treat the cells with various concentrations of CBNO for 2 hours.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for 18-24 hours.

-

Collect the cell culture supernatants.

-

Measure the nitrite (B80452) concentration in the supernatants using the Griess reagent as an indicator of nitric oxide production.

-

Signaling Pathways and Experimental Workflows

Proposed Experimental Workflow for In-Vitro CBNO Analysis

The following diagram illustrates a logical workflow for the initial in-vitro characterization of this compound.

Caption: A conceptual workflow for the in-vitro investigation of CBNO.

Cannabinoid Receptor Signaling Pathway

Based on the known interactions of CBN, it is plausible that CBNO, upon conversion to CBN, interacts with the canonical cannabinoid signaling pathways.

Caption: General cannabinoid signaling cascade potentially utilized by CBN.

CBN-Mediated Inhibition of AKT and ERK Pathways in Cancer Cells

Several studies have implicated the inhibition of the PI3K/AKT and MAPK/ERK pathways in the anti-cancer effects of CBN.

Caption: Inhibition of pro-survival pathways by CBN in cancer cells.

Conclusion and Future Directions

While direct in-vitro data for this compound is currently unavailable, the existing research on its parent compound, Cannabinol, provides a strong foundation for future investigations. The potential for CBNO to exhibit enhanced potency makes it a compound of significant interest. Future research should prioritize direct, quantitative in-vitro studies of CBNO to validate the hypotheses presented in this guide. Key areas of focus should include its receptor binding affinity, its efficacy in various cancer cell lines, its neuroprotective capabilities, and its anti-inflammatory properties. Elucidating the precise signaling pathways modulated by CBNO will be crucial for its potential development as a therapeutic agent.

References

- 1. GPR55 is a cannabinoid receptor that increases intracellular calcium and inhibits M current - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacological Characterization of GPR55, A Putative Cannabinoid Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. realmofcaring.org [realmofcaring.org]

- 4. In Vitro and In Vivo Anti-Inflammatory Effects of Cannabidiol Isolated from Novel Hemp (Cannabis sativa L.) Cultivar Pink Pepper - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchhub.com [researchhub.com]

- 6. Tips and tricks for cannabinoid receptor 1 detection, interaction and interpretation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. libjournals.unca.edu [libjournals.unca.edu]

Potential Pharmacological Profile of Cannabinol Acetate: A Technical Guide

Disclaimer: This document provides a projected pharmacological profile of Cannabinol Acetate (B1210297) (CBN-O) based on available scientific literature for related compounds, primarily Cannabinol (CBN) and other cannabinoid acetate esters like THC-O-acetate. Direct empirical data on CBN-O is scarce, and therefore, the information presented herein is largely speculative and intended for research and drug development professionals. All applications of this information should be conducted with a clear understanding of its extrapolated nature.

Introduction

Cannabinol Acetate (CBN-O) is the acetylated form of Cannabinol (CBN), a minor phytocannabinoid found in aged Cannabis sativa preparations. Like other acetylated cannabinoids, CBN-O is not known to occur naturally and is produced through chemical synthesis. The addition of an acetate group is known to modify the pharmacokinetic properties of cannabinoids, often enhancing their potency and duration of action by acting as a prodrug.

This technical guide aims to provide a comprehensive overview of the potential pharmacological profile of CBN-O, including its synthesis, pharmacodynamics, pharmacokinetics, and potential toxicity. The content is structured to serve as a foundational resource for researchers and scientists in the field of cannabinoid pharmacology and drug development.

Chemical Profile and Synthesis

This compound is synthesized from Cannabinol through a process of acetylation. The most common method involves the reaction of CBN with acetic anhydride, a process analogous to the synthesis of other cannabinoid acetates such as THC-O-acetate.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| Chemical Name | 6,6,9-trimethyl-3-pentyl-6H-dibenzo[b,d]pyran-1-yl acetate | |

| Synonyms | CBN Acetate, CBN-O, Acetylcannabinol | |

| Molecular Formula | C23H28O3 | |

| Molecular Weight | 352.5 g/mol | |

| CAS Number | 51895-51-3 | |

| Solubility | Insoluble in water; soluble in organic solvents like ethanol (B145695) and DMF |

Potential Pharmacodynamics

It is hypothesized that this compound functions as a prodrug for Cannabinol. The acetate group is likely cleaved by esterase enzymes in the body, releasing the active parent compound, CBN. Therefore, the primary pharmacological effects of CBN-O are expected to be those of CBN.

Receptor Binding and Mechanism of Action

Cannabinol is known to be a partial agonist at both the cannabinoid type 1 (CB1) and type 2 (CB2) receptors, with a lower affinity for the CB1 receptor compared to Δ9-tetrahydrocannabinol (THC). The binding of CBN to these G-protein coupled receptors is expected to initiate downstream signaling cascades.

Table 2: Reported Receptor Binding Affinities of Cannabinol (CBN)

| Receptor | Binding Affinity (Ki) | Species | Reference |

| CB1 | 25.1 nM | Human | |

| CB2 | 35.2 nM | Human | |

| CB1 | 78 nM | Human (HEK293 cells) | |

| CB2 | 12 nM | Human (HEK293 cells) |

Note: The direct binding affinity of CBN-O to cannabinoid receptors has not been reported.

Upon binding of the active metabolite CBN to CB1 and CB2 receptors, it is anticipated that the following signaling events will occur:

-

Inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.

-

Modulation of ion channels, including inhibition of calcium channels and activation of potassium channels.

-

Activation of mitogen-activated protein kinase (MAPK) pathways.

Potential Therapeutic Effects

Based on the known pharmacological properties of CBN, CBN-O may exhibit a range of therapeutic effects. These are summarized in the table below.

Table 3: Potential Therapeutic Effects of this compound (via CBN)

| Potential Effect | Preclinical Evidence for CBN | Reference |

| Sedative | May prolong sleeping time, potentially synergistic with THC. | |

| Analgesic | May reduce pain perception. | |

| Anti-inflammatory | May modulate immune responses. | |

| Neuroprotective | May protect neurons from damage. | |

| Appetite Stimulant | May increase appetite. |

Potential Pharmacokinetics

The pharmacokinetic profile of CBN-O is expected to differ from that of CBN, primarily due to its nature as a prodrug. The acetylation is likely to increase its lipophilicity, potentially affecting its absorption and distribution.

Absorption, Distribution, Metabolism, and Excretion (ADME)

-

Absorption: The route of administration will significantly impact absorption. Oral bioavailability is expected to be low due to first-pass metabolism, a characteristic of other cannabinoids. Inhalation would lead to rapid absorption.

-

Distribution: Increased lipophilicity may lead to greater distribution into adipose tissue.

-

Metabolism: CBN-O is anticipated to undergo rapid deacetylation by esterases in the plasma and liver to yield CBN. CBN is then metabolized by cytochrome P450 enzymes, primarily CYP2C9 and CYP3A4, to hydroxylated metabolites such as 11-OH-CBN.

-

Excretion: Metabolites of CBN are primarily excreted in the feces and urine.

Table 4: Known Pharmacokinetic Parameters of Cannabinol (CBN)

| Parameter | Value | Route of Administration | Species | Reference |

| Bioavailability | ~40% of IV | Inhalation | Human | |

| Half-life (t1/2) | 32 ± 17 hours | Intravenous | Human | |

| Metabolizing Enzymes | CYP2C9, CYP3A4 | - | Human |

Note: Specific pharmacokinetic parameters for CBN-O are not available.

Potential Toxicity

A significant safety concern for all acetylated cannabinoids, including the potential for CBN-O, is the formation of ketene (B1206846) gas upon heating. Ketene is a highly toxic and reactive compound that has been implicated in the E-cigarette, or Vaping, product use-Associated Lung Injury (EVALI) outbreak associated with Vitamin E acetate. Inhalation of ketene can cause severe lung damage. Therefore, the use of CBN-O in vaporizable products poses a substantial and unevaluated risk.

There is currently no long-term safety or toxicity data available for this compound.

Experimental Protocols

The following are generalized protocols that can be adapted for the analysis and characterization of this compound.

Quantification of this compound in Biological Matrices by LC-MS/MS

This protocol outlines a general procedure for the extraction and quantification of CBN-O from plasma or serum.

1. Sample Preparation (Solid-Phase Extraction - SPE): a. To 1 mL of plasma/serum, add an internal standard (e.g., deuterated CBN-O). b. Precipitate proteins with 2 mL of cold acetonitrile (B52724), vortex, and centrifuge. c. Condition a C18 SPE cartridge with methanol (B129727) followed by deionized water. d. Load the supernatant from the protein precipitation step onto the SPE cartridge. e. Wash the cartridge with a low-organic solvent mixture to remove interferences. f. Elute CBN-O with an appropriate organic solvent (e.g., acetonitrile or a hexane/ethyl acetate mixture). g. Evaporate the eluate to dryness under a gentle stream of nitrogen. h. Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Analysis:

- Liquid Chromatography (LC):

- Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

- Mobile Phase A: Water with 0.1% formic acid.

- Mobile Phase B: Acetonitrile with 0.1% formic acid.

- Gradient: A suitable gradient to separate CBN-O from other cannabinoids and matrix components.

- Flow Rate: 0.3 - 0.5 mL/min.

- Injection Volume: 5 - 10 µL.

- Tandem Mass Spectrometry (MS/MS):

- Ionization Mode: Electrospray Ionization (ESI), positive mode.

- Acquisition Mode: Multiple Reaction Monitoring (MRM).

- MRM Transitions: Specific precursor-to-product ion transitions for CBN-O and the internal standard need to be determined empirically.

Start [label="Biological Sample\n(e.g., Plasma)", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

Protein_Precipitation [label="Protein Precipitation\n(Acetonitrile)", style=filled, fillcolor="#FFFFFF"];

SPE [label="Solid-Phase Extraction (SPE)\n(C18 Cartridge)", style=filled, fillcolor="#FFFFFF"];

Elution [label="Elution", style=filled, fillcolor="#FFFFFF"];

Evaporation [label="Evaporation & Reconstitution", style=filled, fillcolor="#FFFFFF"];

LC_Separation [label="LC Separation\n(Reverse-Phase C18)", style=filled, fillcolor="#FFFFFF"];

MS_Detection [label="MS/MS Detection\n(ESI+, MRM)", style=filled, fillcolor="#FFFFFF"];

Data_Analysis [label="Data Analysis & Quantification", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> Protein_Precipitation;

Protein_Precipitation -> SPE;

SPE -> Elution;

Elution -> Evaporation;

Evaporation -> LC_Separation;

LC_Separation -> MS_Detection;

MS_Detection -> Data_Analysis;

}

Radioligand Competition Binding Assay

This protocol can be used to determine the binding affinity of CBN-O (or its metabolite, CBN) for cannabinoid receptors.

1. Membrane Preparation: a. Use cell membranes from a cell line stably expressing the human CB1 or CB2 receptor (e.g., HEK293 or CHO cells). b. Homogenize the cells in a buffer and centrifuge to pellet the membranes. c. Resuspend the membrane pellet in an appropriate assay buffer.

2. Binding Assay: a. In a 96-well plate, combine the cell membranes, a radiolabeled cannabinoid ligand with known affinity (e.g., [3H]CP-55,940), and varying concentrations of the unlabeled competitor ligand (CBN-O or CBN). b. Incubate the plate at a specific temperature for a set time to allow binding to reach equilibrium. c. Terminate the reaction by rapid filtration through a glass fiber filter mat to separate bound from free radioligand. d. Wash the filters with ice-cold buffer to remove non-specific binding. e. Measure the radioactivity retained on the filters using a scintillation counter.

3. Data Analysis: a. Plot the percentage of specific binding of the radioligand against the logarithm of the competitor concentration. b. Fit the data to a one-site competition model to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand). c. Calculate the Ki (inhibition constant) for the competitor ligand using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Conclusion and Future Directions

The potential pharmacological profile of this compound is largely inferred from its parent compound, Cannabinol, and other acetylated cannabinoids. It is likely to function as a prodrug to CBN, and as such, may exhibit sedative, analgesic, and anti-inflammatory properties. However, a significant and potentially life-threatening risk is associated with its inhalation due to the formation of toxic ketene gas.

The lack of empirical data on CBN-O underscores the critical need for comprehensive research to validate its hypothesized pharmacological profile and, most importantly, to thoroughly assess its safety and toxicity.

Future research should focus on:

-

In vitro studies:

-

Receptor binding assays to determine the affinity of CBN-O for CB1, CB2, and other relevant receptors.

-

Functional assays to characterize its activity (agonist, antagonist, etc.) at these receptors.

-

Metabolic stability assays using liver microsomes to confirm its conversion to CBN.

-

-

In vivo studies:

-

Pharmacokinetic studies in animal models to determine its ADME profile.

-

Behavioral pharmacology studies to assess its potential therapeutic effects and psychoactivity.

-

Toxicology studies, particularly focusing on the effects of inhalation.

-

Until such data is available, the use of this compound, especially in products intended for inhalation, should be approached with extreme caution.

The Stability and Degradation of Cannabinol Acetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Cannabinol (B1662348) acetate (B1210297) (CBNO), an acetylated derivative of cannabinol (CBN), is an emerging cannabinoid of interest within the scientific and medical communities. As with any active pharmaceutical ingredient (API), a thorough understanding of its stability and degradation pathways is paramount for ensuring product quality, safety, and efficacy. This technical guide provides a comprehensive overview of the known and anticipated stability characteristics of CBNO, drawing upon established principles of cannabinoid chemistry and analysis.

Introduction to Cannabinol Acetate Stability

Cannabinoids are notoriously susceptible to degradation under various environmental pressures, including light, heat, and exposure to atmospheric oxygen.[1][2][3] The acetylation of the phenolic hydroxyl group in CBN to form CBNO may alter its stability profile, potentially affecting its shelf-life and the formation of degradation products. While specific, in-depth stability studies on CBNO are not extensively available in the public domain, we can infer its likely degradation pathways based on the well-documented behavior of other cannabinoid acetates, such as THC-O-acetate and CBD-di-O-acetate, and the general principles of ester chemistry.[4][5]

The primary degradation pathway anticipated for this compound is hydrolysis of the acetate ester, which would yield cannabinol (CBN) and acetic acid. This reaction can be catalyzed by acidic or basic conditions and is also expected to be influenced by temperature.

Primary Degradation Pathways

The degradation of this compound is likely to proceed through several key pathways, primarily influenced by environmental factors such as pH, temperature, light, and oxygen.

Hydrolysis

Hydrolysis represents the most probable degradation route for CBNO. The ester linkage is susceptible to cleavage in the presence of water, a reaction that can be significantly accelerated under acidic or basic conditions.

-

Acid-Catalyzed Hydrolysis: In an acidic environment, the carbonyl oxygen of the acetate group is protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.

-

Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, the hydroxide (B78521) ion directly attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate that subsequently collapses to yield CBN and an acetate salt.

Thermal Degradation

Elevated temperatures are expected to accelerate the rate of hydrolysis and potentially other degradation reactions.[6][7][8] While CBN itself is a product of the thermal degradation of THC, the stability of the acetate ester at elevated temperatures is a critical parameter to define for storage and processing.[9][10][11]

Photodegradation

Exposure to light, particularly UV radiation, is a well-known factor in the degradation of many cannabinoids.[1][3] While the aromatic nature of the dibenzopyran core in CBNO provides some inherent photostability, prolonged exposure to light could potentially lead to the formation of various degradation products.

Oxidation

Oxidative processes, driven by exposure to atmospheric oxygen, can lead to the formation of various degradation byproducts.[1][3][10] For cannabinoids, this can involve the formation of quinones and other oxygenated species.[12] The acetylation of the phenolic hydroxyl group in CBN might offer some protection against certain oxidative pathways.

Potential Degradation Products

The primary and most anticipated degradation product of this compound is Cannabinol (CBN) , resulting from the hydrolysis of the acetate ester. Other potential minor degradation products could arise from further degradation of CBN or from alternative degradation pathways of CBNO itself, though these are likely to be in much lower concentrations.

Experimental Protocols for Stability and Forced Degradation Studies

To rigorously assess the stability of this compound, a series of forced degradation studies should be conducted in line with ICH Q1A(R2) guidelines.[13] These studies are essential for identifying potential degradation products, understanding degradation pathways, and developing stability-indicating analytical methods.

General Experimental Workflow

The following diagram outlines a typical workflow for conducting forced degradation studies on this compound.

References

- 1. broughton-group.com [broughton-group.com]

- 2. waters.com [waters.com]

- 3. broughton-group.com [broughton-group.com]

- 4. "Cannabinoid Acetate Analogs (Δ9-THC-O-A, Δ8-THC-O-A, and CBD-di-O-A) B" by Natalie Ortiz [scholarscompass.vcu.edu]

- 5. digitalcommons.library.uab.edu [digitalcommons.library.uab.edu]

- 6. Kinetics of CBD, Δ9-THC Degradation and Cannabinol Formation in Cannabis Resin at Various Temperature and pH Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Effect of temperature in the degradation of cannabinoids: From a brief residence in the gas chromatography inlet port to a longer period in thermal treatments [frontiersin.org]

- 8. Effect of temperature in the degradation of cannabinoids: From a brief residence in the gas chromatography inlet port to a longer period in thermal treatments - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. caymanchem.com [caymanchem.com]

- 11. Kinetics of CBD, Δ9-THC Degradation and Cannabinol Formation in Cannabis Resin at Various Temperature and pH Conditions | Semantic Scholar [semanticscholar.org]

- 12. cdn.technologynetworks.com [cdn.technologynetworks.com]

- 13. onyxipca.com [onyxipca.com]

Solubility Profile of Cannabinol Acetate: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the solubility of Cannabinol (B1662348) acetate (B1210297) (CBN-O) in a range of common laboratory solvents. The information is intended for researchers, scientists, and professionals in drug development and analytical chemistry who require accurate solubility data for experimental design, formulation, and analytical method development.

Cannabinol acetate (CBN-O) is a semi-synthetic derivative of cannabinol (CBN), a naturally occurring cannabinoid in the Cannabis sativa plant. As interest in the therapeutic potential of minor and modified cannabinoids grows, understanding their fundamental physicochemical properties, such as solubility, is paramount for advancing research and development.

Quantitative Solubility Data

The solubility of a compound is a critical parameter that influences its bioavailability, formulation possibilities, and analytical characterization. The following table summarizes the available quantitative solubility data for this compound in various common laboratory solvents. It is important to note that solubility can be influenced by factors such as temperature, purity of both the solute and the solvent, and the presence of other solutes. The data presented here is based on available technical information from chemical suppliers.

| Solvent | Abbreviation | Solubility of this compound (mg/mL) | Temperature (°C) | Notes |

| N,N-Dimethylformamide | DMF | 15 | Not Specified | Data from supplier technical information.[1] |

| Dimethyl sulfoxide | DMSO | 2 | Not Specified | Data from supplier technical information.[1] |

| Ethanol | EtOH | 5 | Not Specified | Data from supplier technical information.[1] |

| Phosphate-Buffered Saline | PBS (pH 7.2) | Insoluble | Not Specified | Data from supplier technical information.[1] |

| Proxy Data: Cannabinol (CBN) | The following data is for the related compound Cannabinol (CBN) and is provided as an estimate due to the lack of specific data for this compound. | |||

| Methanol (B129727) | MeOH | 30 | Not Specified | Data for CBN. The acetate ester (CBN-O) is expected to have similar or slightly different solubility. |

| Acetone | - | Soluble | Not Specified | Qualitative data for CBN. Quantitative data not available. Cannabinoids are generally soluble in acetone. |

| Isopropanol | IPA | Soluble | Not Specified | Qualitative data for CBN. Quantitative data not available. Cannabinoids are generally soluble in isopropanol. |

| Acetonitrile (B52724) | ACN | Soluble | Not Specified | Qualitative data for CBN. Quantitative data not available. Cannabinoids are generally soluble in acetonitrile. |

Note: The solubility of this compound in methanol, acetone, isopropanol, and acetonitrile has not been explicitly reported in the reviewed literature. The information provided for these solvents is based on the solubility of the parent compound, Cannabinol (CBN). Generally, the acetylation of a hydroxyl group to form an ester, as in the case of CBN to CBN-O, increases the lipophilicity of the molecule. This may lead to altered solubility profiles in different solvents. Researchers should experimentally verify the solubility of CBN-O in these solvents for their specific applications.

Experimental Protocol: Determination of Thermodynamic Solubility using the Shake-Flask Method

The "shake-flask" method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound in a given solvent. This method involves creating a saturated solution of the compound and then quantifying its concentration.

Objective: To determine the saturation solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

-

This compound (crystalline solid, of known purity)

-

Selected laboratory solvent (e.g., ethanol, methanol, acetone, etc., HPLC grade or equivalent)

-

Analytical balance (accurate to at least 0.1 mg)

-

Vials with screw caps (B75204) (e.g., 2 mL glass vials)

-

Orbital shaker or vortex mixer

-

Temperature-controlled incubator or water bath

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Syringes

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography-Mass Spectrometry (GC-MS) system.

-

Reference standards of this compound for calibration.

Procedure:

-

Preparation of Supersaturated Solution:

-

Accurately weigh an excess amount of this compound solid into a vial. The amount should be sufficient to ensure that undissolved solid remains after equilibration.

-

Add a known volume of the selected solvent to the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a temperature-controlled incubator or water bath set to the desired experimental temperature (e.g., 25 °C).

-

Agitate the mixture using an orbital shaker or vortex mixer at a constant speed for a sufficient period to reach equilibrium. A typical equilibration time is 24 to 48 hours. The presence of undissolved solid at the end of this period is crucial.

-

-

Sample Collection and Filtration:

-

After equilibration, allow the vial to stand undisturbed in the temperature-controlled environment for a short period (e.g., 30 minutes) to allow the excess solid to settle.

-

Carefully draw the supernatant (the clear liquid above the solid) into a syringe.

-

Attach a syringe filter to the syringe and filter the supernatant into a clean vial. This step is critical to remove any undissolved microparticles.

-

-

Sample Dilution:

-

Accurately dilute a known volume of the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted sample using a validated analytical method, such as HPLC or GC-MS.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

Determine the concentration of this compound in the diluted sample by comparing its response to the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration of the saturated solution by taking into account the dilution factor. The result is the solubility of this compound in the selected solvent at the specified temperature, typically expressed in mg/mL or g/L.

-

Workflow for Solubility Determination

Solvent Selection Guide

The choice of solvent is critical and depends on the intended application, such as the desired concentration for an experiment, the compatibility with other reagents, and the ease of removal. The following decision tree provides a simplified guide for selecting an appropriate solvent for this compound based on the available solubility data.

Solvent Selection Decision Tree

Conclusion

This technical guide provides the currently available solubility data for this compound in common laboratory solvents and a detailed protocol for its experimental determination. While quantitative data is available for DMF, DMSO, and ethanol, further experimental work is required to establish precise solubility values in other organic solvents. The provided experimental protocol offers a standardized approach for researchers to generate this data, ensuring consistency and comparability across different studies. The visualizations aim to simplify the experimental workflow and solvent selection process for professionals working with this compound.

References

Theoretical Binding Affinity of Cannabinol Acetate to Cannabinoid Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cannabinol (B1662348) acetate (B1210297) (CBN-O), a synthetic derivative of cannabinol (CBN), is emerging as a compound of interest within the cannabinoid research landscape. As an acetylated form of CBN, its pharmacological profile, particularly its interaction with the cannabinoid receptors CB1 and CB2, is a subject of significant scientific curiosity. This technical guide provides a comprehensive overview of the theoretical binding affinity of CBN-O to these receptors, drawing upon available data for its parent compound, CBN, and the known effects of acetylation on other cannabinoids. The information herein is intended to serve as a foundational resource for researchers and professionals engaged in cannabinoid research and drug development.

It is critical to note that, as of the compilation of this guide, direct experimental data on the binding affinity of Cannabinol acetate (CBN-O) for CB1 and CB2 receptors is not available in the peer-reviewed scientific literature. Therefore, the subsequent discussion on its potential binding affinity is a theoretical extrapolation based on the known properties of cannabinol (CBN) and the effects of acetylation on other cannabinoids, such as tetrahydrocannabinol (THC).

Theoretical Binding Affinity Profile of this compound (CBN-O)

The binding affinity of a ligand for its receptor is a critical determinant of its pharmacological activity. In the absence of direct experimental data for CBN-O, we can formulate a hypothesis based on the known binding affinities of CBN and the observed impact of acetylation on other cannabinoids.

Baseline Affinity of Cannabinol (CBN):

Cannabinol (CBN) itself is a metabolite of Δ⁹-tetrahydrocannabinol (Δ⁹-THC) and exhibits a distinct binding profile at the cannabinoid receptors. A meta-analysis of multiple studies has provided pooled Ki values for CBN, although it is noted that the data for CBN is less robust than for more extensively studied cannabinoids like Δ⁹-THC. Generally, CBN is considered a weak partial agonist at the CB1 receptor and shows a somewhat higher affinity for the CB2 receptor. One study reported that the affinity of CBN for CB1 receptors is approximately 10 times lower than that of Δ⁹-THC, while its potency at CB2 receptors is 2 to 4 times lower than that of Δ⁹-THC.

Anticipated Impact of Acetylation:

The acetylation of cannabinoids, such as the conversion of THC to THC-O-acetate, is reported to increase the potency of the compound. User reports and anecdotal evidence suggest that THC-O-acetate is approximately three times more potent than Δ⁹-THC. This increase in potency is thought to be due to altered pharmacokinetics and potentially enhanced interaction with the receptor binding pocket.

Based on this precedent, it is reasonable to theorize that the acetylation of CBN to form CBN-O would similarly enhance its binding affinity for both CB1 and CB2 receptors compared to the parent CBN molecule. The addition of the acetate group may increase the lipophilicity of the molecule, potentially facilitating its passage through cell membranes to reach the receptors. Furthermore, the acetate group could engage in additional interactions within the receptor's binding site, thereby increasing the overall binding affinity.

Quantitative Data for Related Cannabinoids

To provide a comparative context for the theoretical affinity of CBN-O, the following table summarizes the binding affinities (Ki values) of related cannabinoids for human CB1 and CB2 receptors as reported in the scientific literature.

| Compound | Receptor | Ki (nM) | Notes |

| Δ⁹-Tetrahydrocannabinol (Δ⁹-THC) | Human CB1 | 25.1 | Mean value from a meta-analysis. |

| Human CB2 | 35.2 | Mean value from a meta-analysis. | |

| Cannabinol (CBN) | Human CB1 | Not Robustly Determined | A meta-analysis indicated insufficient data for a reliable pooled mean. |

| Human CB2 | Not Robustly Determined | A meta-analysis indicated insufficient data for a reliable pooled mean. | |

| Cannabidiol (CBD) | Human CB1 | Not Reported | A meta-analysis noted a lack of peer-reviewed reports on CBD's Ki at HsCB1. |

| Human CB2 | Not Robustly Determined | ||

| CP-55,940 (Synthetic Agonist) | Human CB1 | 2.5 | Mean Kd value from a meta-analysis. |

| Human CB2 | 0.92 | Mean Kd value from a meta-analysis. | |

| WIN-55,212-2 (Synthetic Agonist) | Human CB1 | 16.7 | Mean Kd value from a meta-analysis. |

| Human CB2 | 3.7 | Mean Kd value from a meta-analysis. | |

| SR141716A (Rimonabant) (Antagonist) | Human CB1 | 2.9 | Mean Kd value from a meta-analysis. |

| Anandamide (Endocannabinoid) | Human CB1 | 239.2 | Mean Ki value from a meta-analysis. |

| Human CB2 | 439.5 | Mean Ki value from a meta-analysis. |

Note: Ki (inhibition constant) and Kd (dissociation constant) are measures of binding affinity; a lower value indicates a higher affinity.

Experimental Protocols

The determination of cannabinoid receptor binding affinity is typically performed using in vitro radioligand binding assays. These assays measure the ability of an unlabeled test compound (e.g., CBN-O) to compete with a radiolabeled ligand for binding to the receptor.

Competitive Radioligand Binding Assay Protocol

This protocol is a generalized representation adapted from established methods for cannabinoid receptor binding assays.

1. Materials and Reagents:

-

Receptor Source: Cell membranes prepared from cell lines (e.g., HEK-293 or CHO cells) stably transfected with and expressing human CB1 or CB2 receptors. Alternatively, rodent brain tissue homogenates can be used for CB1 receptor assays.

-

Radioligand: A high-affinity cannabinoid receptor ligand labeled with a radioisotope, such as [³H]CP-55,940.

-

Test Compound: Unlabeled this compound (CBN-O) dissolved in a suitable solvent (e.g., DMSO).

-

Assay Buffer: Typically 50 mM Tris-HCl buffer (pH 7.4) containing 5 mM MgCl₂, 1 mM CaCl₂, and 0.1% to 0.2% bovine serum albumin (BSA).

-

Wash Buffer: 50 mM Tris-HCl (pH 7.4) containing 500 mM NaCl and 0.1% BSA.

-

Scintillation Cocktail: A liquid scintillation cocktail compatible with the radioisotope used.

-

Glass Fiber Filters: Treated with a substance like polyethyleneimine (PEI) to reduce non-specific binding.

-

Instrumentation: A vacuum filtration manifold, scintillation vials, and a liquid scintillation counter.

2. Procedure:

-

Membrane Preparation: Frozen cell membranes or tissue homogenates are thawed on ice and resuspended in the assay buffer. Protein concentration is determined using a standard protein assay (e.g., BCA assay).

-

Assay Setup: The assay is typically performed in 96-well plates. For each assay point, the following are added in order:

-

Assay buffer.

-

A specific concentration of the unlabeled test compound (CBN-O) or vehicle for total binding controls.

-

A saturating concentration of a known unlabeled ligand (e.g., WIN-55,212-2) for determining non-specific binding.

-

The radiolabeled ligand at a concentration near its Kd for the receptor.

-

The receptor membrane preparation.

-

-

Incubation: The plates are incubated for a set period (e.g., 60-90 minutes) at a controlled temperature (e.g., 30°C or 37°C) with gentle agitation to allow the binding to reach equilibrium.

-

Termination of Reaction: The binding reaction is terminated by rapid filtration through the glass fiber filters using a vacuum manifold. This separates the receptor-bound radioligand from the unbound radioligand.

-

Washing: The filters are washed multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

-

Radioactivity Measurement: The filters are placed in scintillation vials with the scintillation cocktail, and the amount of radioactivity is quantified using a liquid scintillation counter.

3. Data Analysis:

-

The raw data (counts per minute) are used to calculate the percentage of specific binding of the radioligand at each concentration of the test compound.

-

The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis of the competition curve.

-

The IC₅₀ value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Mandatory Visualizations

Signaling Pathways

The following diagrams illustrate the canonical signaling pathways activated upon agonist binding to CB1 and CB2 receptors. Both receptors are G-protein coupled receptors (GPCRs) that primarily couple to the inhibitory G-protein, Gi/o.

Caption: CB1 Receptor Signaling Pathway.

Caption: CB2 Receptor Signaling Pathway.

Experimental Workflow

The following diagram outlines the logical workflow of a competitive radioligand binding assay to determine the binding affinity of a test compound like this compound.

Caption: Radioligand Binding Assay Workflow.

Conclusion

While direct experimental data for the binding affinity of this compound (CBN-O) at CB1 and CB2 receptors remains to be established, a theoretical framework based on its parent compound, CBN, and the known effects of acetylation on other cannabinoids suggests a potentially enhanced binding profile. It is hypothesized that CBN-O will exhibit a higher affinity for both CB1 and CB2 receptors compared to CBN. The experimental protocols and signaling pathway information provided in this guide offer a robust foundation for future empirical investigations into the pharmacology of this novel cannabinoid. Further research, particularly in vitro binding assays, is imperative to quantitatively determine the binding affinity of CBN-O and to elucidate its functional activity at the cannabinoid receptors. Such data will be invaluable for understanding its potential therapeutic applications and for guiding future drug development efforts in the cannabinoid field.

Exploratory Studies on the Metabolism of Cannabinol Acetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cannabinol (B1662348) acetate (B1210297) (CBN-O) is a semi-synthetic derivative of cannabinol (CBN), a naturally occurring cannabinoid found in aged cannabis.[1] As the legal landscape and consumer interest in minor and modified cannabinoids expand, a thorough understanding of their metabolic fate is crucial for assessing efficacy, safety, and potential drug-drug interactions. This technical guide provides an in-depth exploration of the putative metabolic pathways of CBN-O, drawing upon the latest research on analogous acetylated cannabinoids. Due to a lack of direct studies on CBN-O, this document synthesizes findings from research on THC-O-acetate, HHC-O-acetate, and the established metabolic pathways of CBN to construct a scientifically grounded hypothesis of CBN-O metabolism.[2][3][4] This guide details proposed enzymatic processes, experimental protocols for in vitro investigation, and the analytical methodologies required for metabolite identification.

Introduction to Cannabinol Acetate (CBN-O)

This compound (CBN-O) is the acetylated form of cannabinol (CBN).[1] CBN itself is a degradation product of Δ⁹-tetrahydrocannabinol (THC) and is often associated with sedative effects.[5] The addition of an acetate group to the CBN molecule is a synthetic modification intended to potentially alter its pharmacokinetic profile and potency.[1] Acetylated cannabinoids are often considered prodrugs, which are inactive compounds that are metabolized in the body to produce an active drug.[4] In the case of CBN-O, it is hypothesized that the acetate group is rapidly cleaved in vivo, releasing the parent compound, CBN.

Recent studies on other acetylated cannabinoids, such as Δ⁹-THC-O-acetate (THC-O-A) and hexahydrocannabinol-O-acetate (HHC-O), have shown that they are rapidly deacetylated in biological matrices like human liver microsomes and hepatocytes to yield their respective parent cannabinoids.[2][3][4] This process of hydrolysis is a critical first step in their metabolism. This guide will therefore proceed on the strong assumption that CBN-O follows a similar metabolic pathway.

Proposed Metabolic Pathway of this compound

The metabolism of CBN-O is likely a two-stage process:

-

Deacetylation: The initial and most significant metabolic step is the hydrolysis of the acetate ester bond to yield cannabinol (CBN). This reaction is likely catalyzed by carboxylesterases, which are abundant in the liver.[6]

-

Metabolism of CBN: Following its formation, CBN would then be subjected to the established metabolic pathways for this cannabinoid. The primary route of CBN metabolism is oxidation by cytochrome P450 (CYP) enzymes, leading to a variety of hydroxylated and carboxylated metabolites.[7]

The proposed primary metabolite of CBN is 11-hydroxy-cannabinol (11-OH-CBN), which may exhibit its own pharmacological activity.[7] Further oxidation can occur on the pentyl side chain.

Experimental Protocols for In Vitro Metabolism Studies

The following protocols are adapted from established methods for studying the metabolism of other cannabinoids and their acetate derivatives.[4][8]

In Vitro Metabolism using Human Liver Microsomes (HLM)

This protocol is designed to assess the deacetylation of CBN-O and the subsequent formation of primary metabolites.

Materials and Reagents:

-

This compound (CBN-O)

-

Pooled Human Liver Microsomes (HLM)

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

Phosphate (B84403) buffer (pH 7.4)

-

Acetonitrile (B52724) (ice-cold)

-

Internal standard (e.g., CBN-d3)

-

Purified water

Protocol:

-

Preparation: Prepare a stock solution of CBN-O in a suitable solvent (e.g., ethanol). Prepare the NADPH regenerating system in phosphate buffer.

-

Incubation Mixture: In a microcentrifuge tube, combine the phosphate buffer, HLM, and the CBN-O stock solution. Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiation of Reaction: Add the NADPH regenerating system to the incubation mixture to initiate the metabolic reaction.

-

Incubation: Incubate the reaction mixture at 37°C in a shaking water bath for various time points (e.g., 0, 15, 30, 60, 120 minutes).

-

Termination of Reaction: Stop the reaction by adding two volumes of ice-cold acetonitrile containing the internal standard.

-

Protein Precipitation: Vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate proteins.

-

Sample Collection: Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitution: Reconstitute the dried extract in a suitable mobile phase for LC-MS/MS analysis.

Analytical Methodology: LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the sensitive and specific detection of cannabinoids and their metabolites.[9][10]

Instrumentation:

-

Liquid Chromatograph: A UHPLC system capable of binary gradient elution.

-

Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions:

-

Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A suitable gradient to separate CBN-O, CBN, and its hydroxylated metabolites.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

Mass Spectrometric Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Acquisition Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Specific precursor-to-product ion transitions need to be optimized for each analyte (CBN-O, CBN, 11-OH-CBN, etc.).

Data Presentation

The following tables summarize the expected metabolites of CBN-O and a proposed set of MRM transitions for their detection.

Table 1: Expected Metabolites of this compound (CBN-O)

| Metabolite Name | Parent Compound | Metabolic Reaction | Putative Enzyme(s) |

| Cannabinol (CBN) | This compound | Deacetylation | Carboxylesterases |

| 11-hydroxy-CBN | Cannabinol | Hydroxylation | CYP450 |

| 1'-hydroxy-CBN | Cannabinol | Hydroxylation | CYP450 |

| 4'-hydroxy-CBN | Cannabinol | Hydroxylation | CYP450 |

| 11-nor-9-carboxy-CBN | 11-hydroxy-CBN | Oxidation | Alcohol/Aldehyde Dehydrogenase |

| CBN-Glucuronide | Cannabinol | Glucuronidation | UGTs |

| 11-OH-CBN-Glucuronide | 11-hydroxy-CBN | Glucuronidation | UGTs |

Table 2: Proposed MRM Transitions for LC-MS/MS Analysis

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| This compound (CBN-O) | To be determined | To be determined | To be determined |

| Cannabinol (CBN) | 311.2 | 293.2 | To be determined |

| 11-hydroxy-CBN | 327.2 | 309.2 | To be determined |

| CBN-d3 (Internal Standard) | 314.2 | 296.2 | To be determined |

Note: MRM transitions and collision energies require empirical optimization.

Discussion and Future Directions

The presented metabolic pathway for this compound is based on strong evidence from analogous acetylated cannabinoids.[2][3][4] The rapid deacetylation to CBN suggests that CBN-O likely functions as a prodrug. This could have several implications:

-

Pharmacokinetics: The acetate group may increase the lipophilicity of the molecule, potentially affecting its absorption and distribution. The onset of action of CBN-O may be delayed compared to CBN, as it requires metabolic activation. The overall bioavailability of CBN from CBN-O administration could be different from direct CBN administration.[11][12]

-

Potency: The perceived potency of CBN-O will be directly related to the efficiency of its conversion to CBN.[1]

-

Drug-Drug Interactions: While the deacetylation is likely mediated by carboxylesterases, the subsequent metabolism of CBN involves CYP450 enzymes.[7] Therefore, co-administration of CBN-O with drugs that are inhibitors or inducers of these CYP enzymes could alter the clearance of CBN and its metabolites.

Future research should focus on:

-

In vitro and in vivo studies to definitively confirm the metabolic pathway of CBN-O.

-

Identification of the specific carboxylesterase and CYP450 isozymes involved in its metabolism.

-

Quantitative analysis to determine the kinetics of deacetylation and subsequent metabolite formation.

-

Pharmacological evaluation of the major metabolites to understand their contribution to the overall effects of CBN-O.

Conclusion

While direct experimental data on the metabolism of this compound is currently lacking, a robust hypothesis can be formulated based on the metabolism of other acetylated cannabinoids. It is highly probable that CBN-O undergoes rapid deacetylation in the liver, mediated by carboxylesterases, to yield cannabinol. CBN is then further metabolized by CYP450 enzymes through oxidation and hydroxylation. This guide provides a framework for researchers to design and execute studies that will elucidate the precise metabolic fate of this emerging semi-synthetic cannabinoid. A comprehensive understanding of its metabolism is essential for the safe and effective development of products containing CBN-O.

References

- 1. neurogan.com [neurogan.com]

- 2. Human metabolism of the semi-synthetic cannabinoids hexahydrocannabinol, hexahydrocannabiphorol and their acetates using hepatocytes and urine samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. "Cannabinoid Acetate Analogs (Δ9-THC-O-A, Δ8-THC-O-A, and CBD-di-O-A) B" by Natalie Ortiz [scholarscompass.vcu.edu]

- 4. irf.fhnw.ch [irf.fhnw.ch]

- 5. thepermanentejournal.org [thepermanentejournal.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. stacks.cdc.gov [stacks.cdc.gov]

- 10. benchchem.com [benchchem.com]

- 11. The pharmacokinetics and the pharmacodynamics of cannabinoids - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Tetrahydrocannabinol - Wikipedia [en.wikipedia.org]

Predicted Biological Activity of Cannabinol Acetate (CBN-O): A Structural and Mechanistic Whitepaper

For: Researchers, Scientists, and Drug Development Professionals

Abstract: Cannabinol acetate (B1210297) (CBN-O), the acetylated form of Cannabinol (CBN), is a semi-synthetic cannabinoid derivative. While empirical data on CBN-O is scarce, its biological activity can be predicted with a high degree of confidence based on its chemical structure and by drawing parallels with other acetylated cannabinoids, most notably Tetrahydrocannabinol-O-acetate (THC-O). This document outlines the predicted pharmacokinetics and pharmacodynamics of CBN-O, positing that it functions as a prodrug for CBN. We detail the known activity of CBN, present relevant quantitative data, and propose a comprehensive suite of experimental protocols to validate these predictions.

The Prodrug Hypothesis: A Structural Perspective

Cannabinol acetate (CBN-O) is synthesized by the acetylation of the phenolic hydroxyl group of the CBN molecule. This structural modification is analogous to the conversion of morphine to heroin or THC to THC-O. In pharmacology, acetylation is a common strategy to create a prodrug—a biologically inactive compound that is metabolized in the body to produce an active drug.